![molecular formula C18H23NO4 B1207083 Papyramine](/img/structure/B1207083.png)
Papyramine
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Overview
Description
Papyramine is a member of phenanthridines.
Scientific Research Applications
Electrochemical Analysis of Antihistamines
A study by B. Muralidharan et al. (2011) explored the use of nano polypyrrole and nano poly(3,4-ethylenedioxythiophene) coated glassy carbon electrodes for the determination of antihistamines like pheniramine in pharmaceutical and urine samples. This research is significant in the context of Papyramine as it contributes to analytical methods for detecting antihistamines.
Role in Occupational Health Studies
A cross-sectional pilot study by B. Serdar, D. J. Lee, and Z. Dou (2012) focused on the exposure of roofers to polycyclic aromatic hydrocarbons (PAHs) and its association with DNA damage. This study indirectly relates to Papyramine by examining the occupational exposure risks to chemical compounds, which can include substances similar to Papyramine.
Applications in Biosensing Technologies
Research by A. N. Hasanah et al. (2014) on the use of polypyrrole and poly(allylamine) in biosensors highlights the potential application of Papyramine or similar compounds in the development of selective biosensors, given its chemical structure and properties.
Genetic Research and Gene Delivery
An overview by L. Gholami et al. (2022) on the use of Polyallylamine in gene delivery points towards the relevance of Papyramine in genetic research. The study discusses the application of similar cationic polymers in gene transportation and their potential in combating incurable diseases.
properties
Product Name |
Papyramine |
---|---|
Molecular Formula |
C18H23NO4 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
(1R,12S)-4,5,12-trimethoxy-9-azatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6,13-tetraen-8-ol |
InChI |
InChI=1S/C18H23NO4/c1-21-11-4-5-18-6-7-19(16(18)8-11)17(20)12-9-14(22-2)15(23-3)10-13(12)18/h4-5,9-11,16-17,20H,6-8H2,1-3H3/t11-,16?,17?,18+/m1/s1 |
InChI Key |
JFWCEOZJEWNPOW-GQOQCBKBSA-N |
Isomeric SMILES |
CO[C@H]1CC2[C@]3(CCN2C(C4=CC(=C(C=C43)OC)OC)O)C=C1 |
SMILES |
COC1CC2C3(CCN2C(C4=CC(=C(C=C43)OC)OC)O)C=C1 |
Canonical SMILES |
COC1CC2C3(CCN2C(C4=CC(=C(C=C43)OC)OC)O)C=C1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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